5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a nitrophenyl group, and a diazinane trione core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. The process begins with the preparation of the piperidine derivative, followed by the introduction of the nitrophenyl group. The final step involves the formation of the diazinane trione core. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the potential hazards associated with handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted piperidine derivatives. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.
Scientific Research Applications
5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The piperidine ring and diazinane trione core contribute to its overall stability and reactivity, allowing it to modulate biochemical pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- **5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and molecular architecture
Properties
Molecular Formula |
C20H24N4O5 |
---|---|
Molecular Weight |
400.4g/mol |
IUPAC Name |
5-[[2-(2,4-dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H24N4O5/c1-12-7-8-23(13(2)9-12)17-6-5-15(24(28)29)10-14(17)11-16-18(25)21(3)20(27)22(4)19(16)26/h5-6,10-13H,7-9H2,1-4H3 |
InChI Key |
OSLHCEMJDUDVQZ-UHFFFAOYSA-N |
SMILES |
CC1CCN(C(C1)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=O)N(C3=O)C)C |
Canonical SMILES |
CC1CCN(C(C1)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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